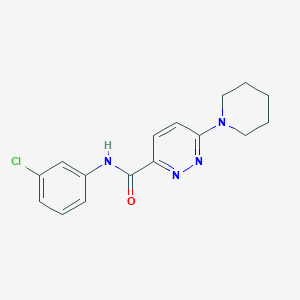

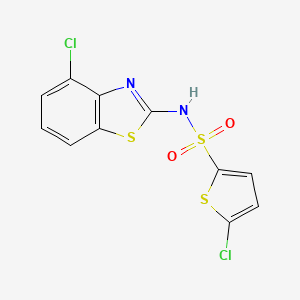

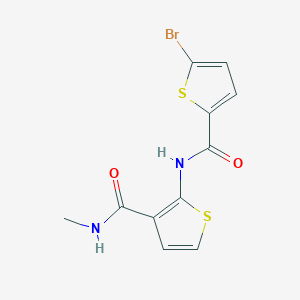

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” is a derivative of benzothiazole . Benzothiazole derivatives are associated with a wide range of biological activities and have been used in the development of various drugs .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including esterification, hydrazination, salt formation, and cyclization . For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps .Scientific Research Applications

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used as a substrate in the study of enzyme kinetics and as an inhibitor of enzymes such as cytochrome P450s and glutathione S-transferases. In physiology, it has been used as an agonist of G-protein-coupled receptors and as an inhibitor of voltage-gated calcium channels. In pharmacology, it has been studied as an antagonist of the adenosine A2A receptor and as an inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for the development of new anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall and ultimately, the death of the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it prevents the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . This disruption in the pathway leads to a compromised cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . By inhibiting the function of DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, potentially leading to cell death .

Advantages and Limitations for Lab Experiments

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. Another advantage is its stability. This compound is stable at room temperature and can be stored for long periods of time without degradation. A limitation of this compound is its low solubility in aqueous solutions. This can make it difficult to accurately measure its concentration in a solution.

Future Directions

There are several potential future directions for research on 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide. One direction is to further explore its potential applications in biochemistry, physiology, and pharmacology. This could include exploring its potential as an inhibitor of other enzymes, as an agonist of other G-protein-coupled receptors, as an antagonist of other adenosine receptors, and as an inhibitor of other voltage-gated calcium channels. Another potential direction is to explore its potential as a therapeutic agent. This could include exploring its potential as a drug for the treatment of various diseases and conditions. A third potential direction is to explore its potential as a tool in drug discovery. This could include using this compound to screen for potential drug candidates or to study the mechanism of action of existing drugs.

Synthesis Methods

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide can be synthesized using a three-step method. First, 4-chloro-1,3-benzothiazol-2-ylthiophene (BTTS) is synthesized from 4-chlorobenzoyl chloride and thiophene-2-carbaldehyde. Second, BTTS is reacted with 5-chlorosulfonyl chloride to yield this compound. Finally, the reaction product is purified by recrystallization.

properties

IUPAC Name |

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O2S3/c12-6-2-1-3-7-10(6)14-11(18-7)15-20(16,17)9-5-4-8(13)19-9/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNZBJOOZZOWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)

![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)

![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)

![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)